molecular formula C26H20FN3O3S B2642455 N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866342-16-7

N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2642455
CAS No.: 866342-16-7
M. Wt: 473.52
InChI Key: PPDXJNUYCWAANO-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Insight and Molecular Structure Analysis

A study by Mary et al. (2020) provides quantum chemical insights into the molecular structure, vibrational assignments, and natural bond orbital calculations of a similar molecule. The analysis reveals the molecule's antiviral potency against SARS-CoV-2 protein through docking studies, suggesting its potential application in COVID-19 therapeutic research. The molecule's geometry demonstrates near-planarity between the phenyl and pyrimidine rings, influenced by the substitution of the fluorine atom. This structural insight is critical for understanding the molecule's interaction with biological targets (S. Mary et al., 2020).

Antimicrobial and Anticancer Potential

Another research direction focuses on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, highlighting their potential as antimicrobial agents. This study showcases the versatility of similar molecules in combating microbial infections, with promising results against various bacterial and fungal strains (E. Darwish et al., 2014). Additionally, microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids indicates significant anticancer activities, with certain derivatives showing potent cytotoxicity against human cancer cell lines. This suggests the compound's utility in developing new anticancer agents (K. M. Hosamani et al., 2015).

Crystal Structure and Interactions

The crystal structures of related compounds reveal intricate details about molecular conformation and intermolecular interactions, essential for drug design and material science applications. Studies on crystal structures provide insights into the folded conformation of the molecule, influenced by intramolecular hydrogen bonding, which is pivotal for understanding the molecule's stability and reactivity (S. Subasri et al., 2016).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-32-21-9-5-8-17-14-20-25(33-23(17)21)29-24(16-6-3-2-4-7-16)30-26(20)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXJNUYCWAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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